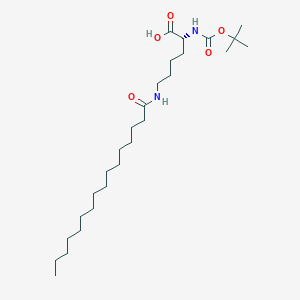

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine

Descripción general

Descripción

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is a synthetic peptide that has gained significant attention in the field of medical research due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha position and a palmitoyl group at the epsilon position of the D-lysine amino acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine typically involves the protection of the amino group of D-lysine with a Boc group, followed by the acylation of the epsilon amino group with palmitoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Análisis De Reacciones Químicas

Boc Group Removal

The Boc group is selectively cleaved under acidic conditions, enabling subsequent peptide elongation:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)32.

-

Conditions : 20–50% TFA, 1–2 hours at 25°C3.

-

Outcome : Generates a free α-amine while retaining the ε-palmitoyl group2.

Mechanism :

Palmitoyl Group Stability

The ε-palmitoyl group remains intact under standard peptide synthesis conditions (e.g., TFA, piperidine) but can be hydrolyzed via:

-

Basic Hydrolysis : 0.1M NaOH, 60°C, 12 hours3.

-

Enzymatic Cleavage : Lipases or esterases under physiological conditions3.

Bioconjugation

The palmitoyl group facilitates covalent attachment to:

-

Liposomes : For drug delivery systems3.

-

Proteins : Site-specific lipidation to modulate cellular uptake42.

Stability and Handling

-

Storage : Stable at 2–8°C under inert gas (argon)1.

-

Decomposition : Prolonged exposure to moisture or strong bases degrades the palmitoyl ester3.

Industrial and Research Use Cases

| Application | Example Study/Product | Source |

|---|---|---|

| Vaccine Adjuvants | Lipidated antigen carriers | |

| Antimicrobial Peptides | Cecropin A analogs | |

| Diagnostic Probes | Fluorescent lipidated peptides |

Comparative Reactivity

| Reaction | Boc-D-Lys(Palm)-OH | Boc-L-Lys(Palm)-OH |

|---|---|---|

| Boc Deprotection Rate | Fast (TFA) | Fast (TFA) |

| Enzymatic Hydrolysis | Resistant | Resistant |

| Solubility | Low in water | Low in water |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(Palmitoyl) is utilized as a building block in solid-phase peptide synthesis. The palmitoyl group enhances the hydrophobicity of peptides, which can improve their stability and bioavailability. The use of the Boc protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptide structures.

Case Study: Synthesis of Cyclic Peptides

In a study published by researchers, Boc-D-Lys(Palmitoyl) was incorporated into cyclic peptides, demonstrating its effectiveness in stabilizing the peptide structure through hydrophobic interactions. The cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, indicating the importance of lipidation in peptide design .

Drug Delivery Systems

Oral Delivery Enhancers

Boc-D-Lys(Palmitoyl) has been investigated as an oral permeation enhancer for therapeutic macromolecules. The fatty acyl chain improves the permeability of peptides across biological membranes, making it a promising candidate for oral formulations of insulin and other therapeutic peptides.

Table 1: Comparison of Permeation Enhancers

| Compound | Mechanism of Action | Applications |

|---|---|---|

| Boc-D-Lys(Palmitoyl) | Enhances membrane permeability | Oral delivery of insulin |

| Fatty acid derivatives | Alters lipid bilayer properties | Various peptide formulations |

| Surfactants | Reduces surface tension | Topical and oral drug delivery |

Biomedical Research

Fatty Acid Metabolism Studies

The incorporation of fatty acyl groups like palmitoyl into amino acids such as D-lysine allows researchers to trace metabolic pathways involving fatty acids. This is crucial for understanding diseases related to lipid metabolism, such as obesity and diabetes.

Case Study: Metabolic Tracing

Research has shown that fatty acid-labeled amino acids can be utilized in metabolic studies to track the incorporation of lipids into cellular structures. By using Boc-D-Lys(Palmitoyl), scientists were able to demonstrate how fatty acids are metabolized within different cell types, providing insights into potential therapeutic targets for metabolic disorders .

Pharmaceutical Applications

Therapeutic Agents

Boc-D-Lys(Palmitoyl) has potential applications in developing novel therapeutic agents due to its ability to enhance the pharmacokinetic profiles of peptides. The palmitoylation modifies the distribution and half-life of drugs, making them more effective.

Table 2: Therapeutic Potential of Boc-D-Lys(Palmitoyl)

| Application | Benefit | Example |

|---|---|---|

| Antidiabetic drugs | Improved insulin delivery | Insulin analogs |

| Anticancer therapies | Targeted delivery | Peptide-drug conjugates |

| Vaccine development | Enhanced immunogenicity | Lipidated peptides |

Mecanismo De Acción

The mechanism of action of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates membrane association, while the D-lysine residue can interact with various molecular targets, including enzymes and receptors . These interactions can modulate cellular signaling pathways and influence biological processes .

Comparación Con Compuestos Similares

Similar Compounds

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine: Similar structure but with L-lysine instead of D-lysine.

N-alpha-FMOC-N-epsilon-BOC-L-Lysine: Another protected lysine derivative with different protecting groups.

Uniqueness

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is unique due to the combination of the Boc protecting group and the palmitoyl group on the D-lysine residue. This specific configuration imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Actividad Biológica

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine (Boc-Lys(Pal)) is a synthetic compound that combines a t-butyloxycarbonyl (Boc) protecting group with a palmitoyl fatty acid chain attached to the lysine amino acid. This compound has garnered interest in various biological contexts due to its potential therapeutic applications and its role in protein modifications.

1. Structure and Synthesis

Boc-Lys(Pal) is synthesized through the acylation of Boc-Lysine with palmitoyl chloride in the presence of a base. The protective Boc group enhances the stability of the lysine side chain during subsequent reactions, allowing for specific applications in peptide synthesis and drug design.

2.1 Protein Acylation

The primary biological activity of Boc-Lys(Pal) is related to its ability to modify proteins through palmitoylation, a post-translational modification that involves the attachment of palmitic acid to lysine residues. This modification can influence protein localization, stability, and function.

- Palmitoylation is known to regulate membrane association and signaling pathways in various proteins, including receptors and enzymes involved in cellular metabolism.

2.2 Interaction with Sirtuins

Research indicates that compounds like Boc-Lys(Pal) may interact with sirtuins, a family of NAD+-dependent deacetylases that play crucial roles in cellular regulation and metabolism. SIRT5, for example, has been shown to demalonylate and deacylate metabolic enzymes, suggesting that Boc-Lys(Pal) could modulate these pathways by altering the acylation state of target proteins .

3.1 Antimicrobial Properties

Studies have demonstrated that lysine derivatives, including those modified with fatty acids like palmitic acid, exhibit antimicrobial activity. For instance, lysylated phospholipids have been shown to stabilize lipid bilayers and enhance the efficacy of antimicrobial peptides against bacterial membranes .

- Table 1: Antimicrobial Activity of Lysine Derivatives

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Lysylphosphatidylethanolamine | Stabilization of lipid bilayers | Various bacteria | |

| Boc-Lys(Pal) | Potential antimicrobial | Gram-positive bacteria |

3.2 Cellular Metabolism Regulation

Boc-Lys(Pal) may also influence metabolic processes by modulating the activity of enzymes involved in glycolysis and fatty acid metabolism. The regulation of these pathways is critical for maintaining cellular homeostasis and responding to metabolic stress .

4.1 Cancer Research

In cancer research, Boc-Lys(Pal) has been explored for its potential to act as a therapeutic agent by targeting metabolic pathways altered in cancer cells. For example, studies have indicated that SIRT5 can act as both a tumor suppressor and promoter depending on the context, suggesting that compounds like Boc-Lys(Pal) could be leveraged to modulate these effects .

4.2 Immunomodulation

Recent findings highlight the immunomodulatory effects of fatty-acid-conjugated lysine derivatives in macrophage activation. In vitro studies have shown that such compounds can selectively activate M2-polarized macrophages, which are involved in anti-inflammatory responses .

5. Conclusion

This compound represents a significant compound in biochemical research due to its ability to modify protein functions through palmitoylation and its potential applications in therapeutic contexts such as cancer treatment and antimicrobial development. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

Propiedades

IUPAC Name |

(2R)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRDALPPYAJHPI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701172867 | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301706-37-5 | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301706-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.